molecular formula C9H3Cl2N B6196123 2,6-dichloro-4-ethynylbenzonitrile CAS No. 2680539-47-1

2,6-dichloro-4-ethynylbenzonitrile

Cat. No.: B6196123
CAS No.: 2680539-47-1
M. Wt: 196
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Description

Properties

CAS No.

2680539-47-1

Molecular Formula

C9H3Cl2N

Molecular Weight

196

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-ethynylbenzonitrile typically involves the reaction of 2,6-dichlorobenzoyl chloride with bromine in the presence of dimethyl sulfoxide (DMSO) as a solvent . The reaction proceeds through a series of steps, including halogenation and subsequent substitution reactions, to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-ethynylbenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2,6-Dichloro-4-ethynylbenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-ethynylbenzonitrile involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the nitrile group can form hydrogen bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,6-Dichloro-4-ethynylbenzonitrile
  • Molecular Formula : C₉H₃Cl₂N
  • Molecular Weight : 196.04 g/mol .

Structural Features: This aromatic compound features a benzene ring substituted with two chlorine atoms at the 2- and 6-positions, an ethynyl (C≡CH) group at the 4-position, and a nitrile (CN) functional group.

Comparison with Structurally Similar Compounds

Ethyl 4-Hydroxy-2,6-dimethylbenzoate

  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol .
  • Substituents : Methyl groups at 2- and 6-positions, a hydroxyl (-OH) group at the 4-position, and an ester (-COOCH₂CH₃) at the 1-position.

Key Differences :

Substituent Effects :

  • The target compound uses chlorine (electron-withdrawing) and ethynyl groups, whereas the ethyl benzoate derivative employs methyl (electron-donating) and hydroxyl groups. This difference significantly alters electronic properties and reactivity.
  • The nitrile group in the target compound enhances polarity compared to the ester group in the benzoate derivative.

N1-(Pyridin-2-yl)benzene-1,4-diamine

  • Molecular Formula : C₁₁H₁₁N₃
  • Molecular Weight : 185.23 g/mol .
  • Substituents : A pyridine ring linked to a benzene diamine core.

Key Differences :

Functional Groups :

  • The diamine and pyridine groups in this compound contrast with the nitrile and ethynyl groups in this compound. This difference suggests divergent applications, such as coordination chemistry vs. electrophilic substitution reactions.

Reactivity: The diamine’s nucleophilic amino groups enable metal coordination, while the nitrile and ethynyl groups in the target compound favor click chemistry or cross-coupling reactions .

Data Table: Structural and Physical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Stability/Storage
This compound C₉H₃Cl₂N 196.04 Cl (2,6), C≡CH (4), CN (1) Nitrile, Ethynyl No data available
Ethyl 4-Hydroxy-2,6-dimethylbenzoate C₁₁H₁₄O₃ 194.23 CH₃ (2,6), OH (4), COOCH₂CH₃ (1) Ester, Hydroxyl Stable at room temperature
N1-(Pyridin-2-yl)benzene-1,4-diamine C₁₁H₁₁N₃ 185.23 NH₂ (1,4), Pyridine (2) Amine, Heterocycle Likely hygroscopic

Research Implications and Limitations

  • Electronic Properties : Chlorine and nitrile groups in this compound enhance electrophilicity, making it suitable for Suzuki-Miyaura couplings, whereas methyl and hydroxyl groups in the benzoate derivative favor hydrogen-bonding interactions .
  • Data Gaps: Limited information on the target compound’s solubility, toxicity, and synthetic routes hinders a comprehensive comparison.

Notes on Evidence Utilization

  • and provided foundational data for molecular weights and substituents but lacked mechanistic or application-focused details.
  • Contradictions in storage conditions highlight the need for experimental validation of the target compound’s stability.

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